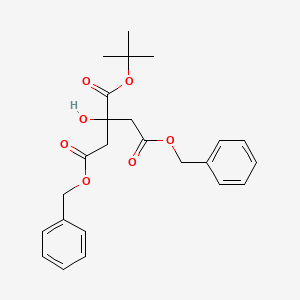
Citric Acid O-tert-Butyl 1,3-Dibenzylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric Acid O-tert-Butyl 1,3-Dibenzylester is a synthetic organic compound with the molecular formula C24H28O7 and a molecular weight of 428.475 g/mol . It is an ester derivative of citric acid, where the hydroxyl groups are protected by tert-butyl and benzyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citric Acid O-tert-Butyl 1,3-Dibenzylester typically involves the esterification of citric acid with tert-butyl alcohol and benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Citric Acid O-tert-Butyl 1,3-Dibenzylester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield citric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Citric acid, tert-butyl alcohol, and benzyl alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Citric Acid O-tert-Butyl 1,3-Dibenzylester is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Biochemistry: As a reagent in biochemical assays and studies.
Material Science: In the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Citric Acid O-tert-Butyl 1,3-Dibenzylester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of ester bonds and the protective groups (tert-butyl and benzyl) that can be selectively removed or modified. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid Esters: Other esters of citric acid, such as Citric Acid Triethylester and Citric Acid Trimethylester.
Tert-Butyl Esters: Compounds like Tert-Butyl Acetate and Tert-Butyl Benzoate.
Benzyl Esters: Compounds such as Benzyl Acetate and Benzyl Benzoate.
Uniqueness
Citric Acid O-tert-Butyl 1,3-Dibenzylester is unique due to its specific combination of protective groups, which provide stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other scientific research applications .
Eigenschaften
Molekularformel |
C24H28O7 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-O,3-O-dibenzyl 2-O-tert-butyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H28O7/c1-23(2,3)31-22(27)24(28,14-20(25)29-16-18-10-6-4-7-11-18)15-21(26)30-17-19-12-8-5-9-13-19/h4-13,28H,14-17H2,1-3H3 |
InChI-Schlüssel |
DBFSBBSCSBJTES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)(CC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


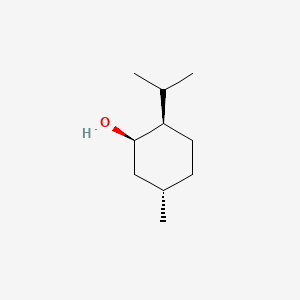

![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
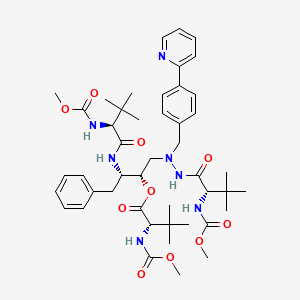
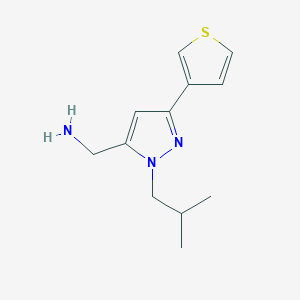
![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)
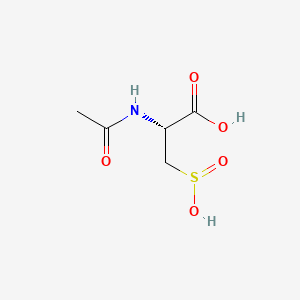
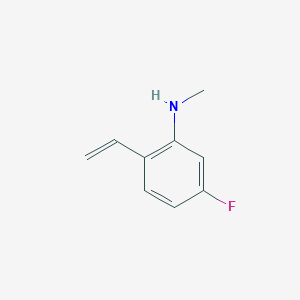
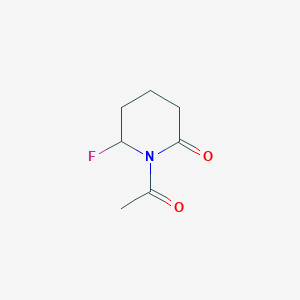
![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)



![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
